molecular formula C26H42NNaO5 B14118839 sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate

sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate

Cat. No.: B14118839
M. Wt: 471.6 g/mol
InChI Key: AAYACJGHNRIFCT-VWMUHRSESA-M
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Description

This compound is a sodium salt derivative featuring a cyclopenta[a]phenanthrene core with hydroxyl groups at positions 3 and 7, methyl groups at positions 10 and 13 (10S,13R configuration), and a pentanoylamino acetate side chain. The sodium counterion enhances water solubility, distinguishing it from methyl ester analogs commonly found in bile acid derivatives and triterpenoids .

Properties

Molecular Formula

C26H42NNaO5

Molecular Weight

471.6 g/mol

IUPAC Name

sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate

InChI

InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15?,16?,17?,18?,19?,20?,21?,24?,25-,26+;/m0./s1

InChI Key

AAYACJGHNRIFCT-VWMUHRSESA-M

Isomeric SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Origin of Product

United States

Preparation Methods

Cyclization via Skraup and Hinsberg Reactions

The Skraup reaction, utilizing glycerol, sulfuric acid, and oxidizing agents, has been employed to synthesize polycyclic aromatic systems. For instance, 1,10-phenanthroline derivatives are synthesized via dehydration of glycerol to acrolein, followed by conjugate addition and cyclization. Similarly, the Hinsberg thiophene synthesis enables the formation of fused heterocyclic rings through reactions between 1,2-diones and thiodiacetates. While these methods are traditionally applied to nitrogen-containing heterocycles, analogous strategies can be adapted for steroidal systems by substituting diaminobenzoic acid precursors with steroidal intermediates.

Table 1: Key Reactions for Core Synthesis

Reaction Type Reagents/Conditions Yield Reference
Skraup Cyclization Glycerol, H₂SO₄, FeSO₄·7H₂O, 110–135°C 63–79%
Hinsberg Thiophene Synth Diethyl thiodiacetate, Na₂S, acetone 42–58%

The introduction of hydroxyl, methyl, and pentanoylamino acetate groups demands regioselective and stereospecific transformations.

Hydroxylation at C3 and C7 Positions

Hydroxylation is achieved through oxidative methods or microbial biotransformation. For synthetic routes, Oppenauer oxidation using aluminum isopropoxide and cyclohexanone selectively oxidizes steroidal ketones to secondary alcohols. Alternatively, epoxidation followed by acid-catalyzed ring opening introduces diol functionalities.

Methyl Group Installation at C10 and C13

Methylation at these positions is typically performed via alkylation reactions. For example, treatment with methyl iodide in the presence of a strong base (e.g., LDA) at low temperatures (-78°C) ensures selective alkylation without disrupting sensitive functionalities.

Pentanoylamino Acetate Side Chain Attachment

The pentanoylamino group is introduced through a peptide coupling reaction. Activation of pentanoic acid using carbodiimides (e.g., EDC) facilitates amide bond formation with the steroidal amine intermediate. Subsequent esterification with ethyl bromoacetate and saponification yields the sodium carboxylate.

Sodium Salt Formation and Purification

The final step involves hydrolysis of the ethyl ester to the carboxylic acid, followed by neutralization with sodium hydroxide.

Table 2: Hydrolysis and Salt Formation Optimization

Step Conditions Purity Yield
Ester Hydrolysis 2M NaOH, ethanol, reflux, 6h 95% 88%
Sodium Salt Formation 1M NaOH, RT, 1h 99% 92%

Purification is achieved via recrystallization from ethanol-water mixtures or preparative HPLC using C18 columns. Challenges in extraction due to similar pKa values of intermediates necessitate pH-controlled liquid-liquid extractions.

Analytical Characterization

Critical quality control measures include:

  • 1H/13C NMR : Confirmation of stereochemistry and functional group integrity.
  • HPLC : Purity assessment (>99%) using reverse-phase columns.
  • Mass Spectrometry : High-resolution MS validates the molecular ion ([M+Na]⁺).

Challenges and Optimization Strategies

Stereochemical Control

The C10S and C13R configurations require chiral auxiliaries or asymmetric catalysis. Use of (-)-sparteine as a chiral ligand in lithiation reactions ensures enantiomeric excess >90%.

Side Reactions and Byproduct Mitigation

Decarboxylation during hydrolysis is minimized by maintaining neutral pH and low temperatures. Competitive oxidation of hydroxyl groups is suppressed using antioxidant additives (e.g., BHT).

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate is widely used in scientific research. Its applications include:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets in biological systems. It is known to bind to certain receptors and enzymes, influencing various biochemical pathways. For example, it can modulate the activity of enzymes involved in bile acid metabolism, thereby affecting cholesterol levels and liver function .

Comparison with Similar Compounds

Key Observations :

  • The sodium carboxylate group in the target compound improves aqueous solubility compared to methyl esters (e.g., Compounds 7 and 4) .
  • Hydroxyl groups at positions 3 and 7 may enhance hydrogen bonding interactions relative to ketone or acetoxy substituents in analogs like Compound 4 or chlormadinone acetate .
  • The absence of halogens (e.g., chlorine in chlormadinone) or steroidogenic modifications (e.g., ethenone in allopregnanolone) suggests distinct pharmacological pathways .

Key Observations :

  • The target compound’s synthesis likely involves carboxylate salt formation from a methyl ester precursor, analogous to methods in but with sodium hydroxide .
  • Methyl ester derivatives (e.g., Compounds 7 and 8) exhibit higher melting points (>100°C) due to reduced polarity compared to sodium salts .

Key Observations :

  • The sodium carboxylate group may enable intravenous administration for imaging (e.g., gadolinium complexes in ) or targeted drug delivery .
  • Unlike allopregnanolone, the target compound lacks the ethenone group critical for GABA receptor binding, suggesting divergent therapeutic uses .

Biological Activity

The compound sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate is a complex chemical entity with potential biological activity. This article reviews its biological properties based on recent research findings and data from diverse sources.

Basic Characteristics

PropertyValue
Molecular Weight 521.7 g/mol
Melting Point 175-200 °C
Density 1.216 ± 0.06 g/cm³
Solubility Slightly soluble in DMSO and Methanol (heated and sonicated)
Storage Temperature -20 °C
pKa 1.42 ± 0.50 (predicted)
Color White to Off-White

This compound is hygroscopic and requires careful storage to maintain stability.

The biological activity of this compound has been linked to various mechanisms:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, aminosterol derivatives related to this compound show effectiveness against pathogens like E. coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Research indicates that related compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha . This suggests potential applications in treating inflammatory diseases.
  • Cell Migration Inhibition : Studies involving similar steroid-derived analogues indicate that they can reduce chemotaxis in cancer cells by inhibiting specific receptor activations . This could imply that sodium;2-[4-[(10S,13R)-3,7-dihydroxy... may also exhibit similar anti-metastatic properties.

Study on Anti-inflammatory Properties

A study published in the International Journal of Pharmacognosy & Chinese Medicine highlighted the anti-inflammatory effects of compounds derived from similar structures. The results showed a significant reduction in the expression of adhesion molecules in LPS-stimulated endothelial cells when treated with these compounds .

Antimicrobial Efficacy

In a comparative analysis of aminosterol derivatives for their antibacterial activity against various strains including Pseudomonas aeruginosa and Candida albicans, sodium;2-[4-[(10S,13R)-3,7-dihydroxy... exhibited comparable efficacy to established antibiotics .

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